N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
The compound N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative featuring a benzodioxepine core (a seven-membered ring with two oxygen atoms) and a pyrazole moiety substituted with an oxan-4-ylmethyl group. The sulfonamide group (-SO₂NH₂) is positioned at the 7th carbon of the benzodioxepine, while the pyrazole is linked via an N-alkyl chain.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c22-27(23,16-2-3-17-18(10-16)26-7-1-6-25-17)20-15-11-19-21(13-15)12-14-4-8-24-9-5-14/h2-3,10-11,13-14,20H,1,4-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOISCCIFVYRDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CN(N=C3)CC4CCOCC4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting from readily available starting materialsThe final step often involves the sulfonation of the benzo-dioxepine ring to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
Table 1: Structural Comparison of Sulfonamide-Containing Compounds
Key Observations:
- Core Heterocycles: The target compound’s benzodioxepine core differs from the chromenone () and benzoxazinone () scaffolds.
- Substituent Profiles: The oxan-4-ylmethyl group on the pyrazole in the target compound contrasts with the fluorophenyl and pyrimidine substituents in . Such variations could modulate solubility, metabolic stability, or target selectivity.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight: The target compound’s molecular weight is expected to exceed 450 g/mol based on its structure, comparable to Example 53 (589.1 g/mol) . Higher molecular weight may impact bioavailability.
- Melting Point: The absence of data for the target compound limits direct comparisons, but sulfonamides generally exhibit moderate melting points (e.g., 175–178°C in ) due to hydrogen bonding .
Research Implications and Gaps
- Structural Uniqueness: The benzodioxepine core is understudied compared to benzoxazinones or chromenones, warranting exploration of its conformational effects on biological activity.
- Synthetic Challenges: Introducing the oxan-4-ylmethyl group may require optimized alkylation or protection strategies, as seen in heterocyclic chemistry .
- Data Limitations: Critical parameters (e.g., solubility, logP, IC₅₀ values) for the target compound are absent in the provided evidence, highlighting the need for experimental validation.
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a pyrazole ring and a benzodioxepine structure, which contributes to its biological activity. The IUPAC name reflects its complex structure, and the molecular formula is with a molecular weight of approximately 398.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O4S |
| Molecular Weight | 398.46 g/mol |
| CAS Number | 1705752-98-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator within various biochemical pathways, influencing processes such as inflammation and cell proliferation.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine have shown promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6. In one study, a related pyrazole compound demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar pyrazole derivatives have been tested against various bacterial strains, showing efficacy against pathogens such as E. coli and S. aureus. The presence of the sulfonamide group enhances the antibacterial activity by interfering with bacterial folic acid synthesis .
Antitumor Activity
Some studies have explored the antitumor potential of pyrazole derivatives. For example, compounds with similar scaffolds have been evaluated for their ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival . The specific mechanisms remain under investigation but may involve the inhibition of key oncogenic proteins.
Case Studies
Case Study 1: Anti-inflammatory Effects
A series of pyrazole sulfonamide derivatives were synthesized and tested for their anti-inflammatory effects in vitro. The compounds exhibited varying degrees of inhibition on TNF-α production in macrophage cell lines, with some achieving results comparable to established anti-inflammatory agents like dexamethasone .
Case Study 2: Antimicrobial Efficacy
In another study, a novel series of pyrazole derivatives were screened for antimicrobial activity against common bacterial strains. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, suggesting that modifications to the pyrazole structure could enhance antimicrobial potency .
Comparative Analysis
To contextualize the biological activity of this compound within the broader class of pyrazole compounds, a comparison with similar compounds is useful:
| Compound Name | Activity Type | Efficacy |
|---|---|---|
| Pyrazole Sulfonamide A | Anti-inflammatory | 85% TNF-alpha inhibition |
| Pyrazole Derivative B | Antimicrobial | Effective against E. coli |
| Pyrazole-NO Hybrid Molecule | Antitumor | Induces apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
